molecular formula C20H22O5 B14374081 4-(Ethoxycarbonyl)phenyl 4-butoxybenzoate CAS No. 90233-54-8

4-(Ethoxycarbonyl)phenyl 4-butoxybenzoate

Cat. No.: B14374081
CAS No.: 90233-54-8
M. Wt: 342.4 g/mol
InChI Key: NOPJGAGAVXIQMP-UHFFFAOYSA-N
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Description

4-(Ethoxycarbonyl)phenyl 4-butoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a butoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyl)phenyl 4-butoxybenzoate typically involves esterification reactions. One common method is the reaction between 4-hydroxybenzoic acid and 4-(ethoxycarbonyl)phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonyl)phenyl 4-butoxybenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products Formed

    Hydrolysis: this compound hydrolysis yields 4-(ethoxycarbonyl)phenol and 4-butoxybenzoic acid.

    Reduction: Reduction of the ester results in the formation of 4-(ethoxycarbonyl)phenol and 4-butoxybenzyl alcohol.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

Scientific Research Applications

4-(Ethoxycarbonyl)phenyl 4-butoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its ester functionality allows for modification to enhance biological activity.

    Industry: Utilized in the production of polymers and materials with specific properties, such as improved flexibility and durability.

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)phenyl 4-butoxybenzoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components. The phenyl and butoxybenzoate moieties can interact with specific receptors or enzymes, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxycarbonyl)phenyl 4-butoxybenzoate
  • 4-(Ethoxycarbonyl)phenyl 4-methoxybenzoate
  • 4-(Ethoxycarbonyl)phenyl 4-ethoxybenzoate

Uniqueness

4-(Ethoxycarbonyl)phenyl 4-butoxybenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both ethoxycarbonyl and butoxybenzoate groups allows for versatile reactivity and potential applications in various fields. Its ability to undergo hydrolysis, reduction, and substitution reactions makes it a valuable compound for synthetic and industrial purposes.

Properties

CAS No.

90233-54-8

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

(4-ethoxycarbonylphenyl) 4-butoxybenzoate

InChI

InChI=1S/C20H22O5/c1-3-5-14-24-17-10-6-16(7-11-17)20(22)25-18-12-8-15(9-13-18)19(21)23-4-2/h6-13H,3-5,14H2,1-2H3

InChI Key

NOPJGAGAVXIQMP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OCC

Origin of Product

United States

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